1-(4-fluorophenyl)-3-[(thiophen-2-ylmethyl)amino]-1H-pyrrole-2,5-dione
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Overview
Description
1-(4-Fluorophenyl)-3-[(2-thienylmethyl)amino]-1H-pyrrole-2,5-dione is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a thienylmethyl group, and a pyrrole-2,5-dione core, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-3-[(2-thienylmethyl)amino]-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with 2-thienylmethylamine under controlled conditions to form the intermediate product. This intermediate is then subjected to cyclization reactions to form the pyrrole-2,5-dione core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-[(2-thienylmethyl)amino]-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(4-Fluorophenyl)-3-[(2-thienylmethyl)amino]-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-[(2-thienylmethyl)amino]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)ethylamine: Shares the fluorophenyl group but differs in the rest of the structure.
1-(4-Fluorophenyl)-2-phenylethanone: Similar in having a fluorophenyl group but with a different core structure.
Uniqueness
1-(4-Fluorophenyl)-3-[(2-thienylmethyl)amino]-1H-pyrrole-2,5-dione is unique due to its combination of a fluorophenyl group, a thienylmethyl group, and a pyrrole-2,5-dione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H11FN2O2S |
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Molecular Weight |
302.3 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-(thiophen-2-ylmethylamino)pyrrole-2,5-dione |
InChI |
InChI=1S/C15H11FN2O2S/c16-10-3-5-11(6-4-10)18-14(19)8-13(15(18)20)17-9-12-2-1-7-21-12/h1-8,17H,9H2 |
InChI Key |
WAVWRGGYZHSEHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNC2=CC(=O)N(C2=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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